molecular formula C17H23BO3 B3240692 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester CAS No. 1445800-18-9

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester

Cat. No.: B3240692
CAS No.: 1445800-18-9
M. Wt: 286.2 g/mol
InChI Key: XPUGGSZQWKOSDU-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester is a boronic acid derivative stabilized by the pinacol ester group. Its structure comprises a bicyclic benzocycloheptene core with an oxo group at position 9 and a boronic acid pinacol ester moiety at position 2. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)13-10-9-12-7-5-6-8-15(19)14(12)11-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGGSZQWKOSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester typically involves the following steps:

  • Benzocycloheptene Derivation: The starting material is often a benzocycloheptene derivative, which undergoes a series of reactions to introduce the boronic acid group.

  • Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boronic acid reagent, such as boronic acid pinacol ester.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

  • Substitution: Substitution reactions can replace the boronic acid group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the boronic acid group.

  • Substitution Products: Compounds with different substituents replacing the boronic acid group.

Scientific Research Applications

Organic Synthesis

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester is utilized as an intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows for Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds.

Table 1: Key Reactions Involving Boronic Acids

Reaction TypeDescriptionExample Compound
Suzuki CouplingFormation of biaryl compoundsBiphenyl derivatives
Sonogashira CouplingFormation of alkynesAryl alkynes
BorylationIntroduction of boron into organic moleculesAryl boronates

Medicinal Chemistry

Research indicates that compounds containing the benzocycloheptene structure exhibit potential pharmacological activities. The pinacol ester form enhances the solubility and bioavailability of the compound, making it suitable for drug development.

Case Study: Anticancer Activity
A study demonstrated that derivatives of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene showed promising anticancer properties against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation.

Material Science

The compound is also explored for its application in developing new materials with unique electronic properties. Its boron content can enhance the thermal stability and conductivity of polymers.

Table 2: Material Properties Influenced by Boron Compounds

PropertyEffect of Boron Compounds
Thermal StabilityIncreased due to cross-linking
Electrical ConductivityEnhanced due to delocalization of electrons
Mechanical StrengthImproved through polymer reinforcement

Mechanism of Action

The mechanism by which 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The pinacol ester moiety helps stabilize the boronic acid group, making it more reactive.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or triflates, forming carbon-carbon bonds.

  • Enzyme Interactions: The boronic acid moiety can interact with enzymes, affecting their activity and providing insights into their function.

Comparison with Similar Compounds

Key Properties :

  • NMR Characteristics : Pinacol esters typically show a singlet for the 12 methyl protons (δ ~1.37–1.38 ppm in $ ^1H $-NMR) and distinct $ ^{13}C $-NMR signals for the dioxaborolane carbons (δ ~24.9 and 84.0 ppm) .
  • Stability : The equilibrium between boronic acid and pinacol ester favors the ester form, requiring acidic or oxidative conditions (e.g., NaIO$ _4 $) for hydrolysis .
  • Applications : Used in synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry, due to its compatibility with transition-metal catalysts .
Structural and Functional Analogues
Compound Name Core Structure Key Substituents Melting Point (°C) Purity (%) Key Applications
Target Compound Benzocycloheptene 9-Oxo, 2-boronic acid pinacol ester Not Reported >95 Suzuki couplings, drug synthesis
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester Carbazole 4-Phenyl boronic ester 165–173 95 Organic electronics, ligands
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic ester Benzooxazine 2-Oxo, 7-boronic ester Not Reported >95 Medicinal chemistry intermediates
9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic ester) Silafluorene Bis-boronic ester, octyl chains Not Reported 97 OLED materials, polymers
Physical and Chemical Properties
  • Solubility : Like most pinacol esters, the compound is soluble in polar aprotic solvents (e.g., THF, dioxane) but insoluble in water .
  • Thermal Stability : Carbazole and silafluorene derivatives exhibit higher thermal stability (mp >160°C) due to extended aromatic systems, whereas the target compound’s melting point is unreported but likely lower .
Commercial Availability and Cost
  • Analogues like 9H-carbazole-9-(4-phenyl) boronic ester are priced at ~$154–662/g, depending on purity and supplier .

Biological Activity

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester (CAS Number: 1445800-18-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a boronic acid moiety, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C17H23BO3
  • Molecular Weight : 286.1769 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological interactions.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of inhibitors for enzymes such as proteases and kinases. The presence of the pinacol ester enhances the stability and solubility of the compound, facilitating its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown that boronic acid derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells through the inhibition of proteasome activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its ability to form stable complexes with active site residues.

Antibacterial Activity

A study published in Synthetic Communications demonstrated the synthesis of related boronic acid derivatives that exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism was attributed to the inhibition of key metabolic pathways essential for bacterial survival .

Anticancer Activity

In a recent investigation, a series of boronic acid derivatives were tested on human colon cancer cell lines (HT29). Results indicated that certain compounds led to a reduction in cell viability, suggesting potential anticancer effects through mechanisms involving apoptosis and cell cycle arrest .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of related compounds:

Compound NameActivity TypeTarget/MechanismReference
Boronic Acid AAntibacterialInhibition of cell wall synthesis
Boronic Acid BAnticancerInduction of apoptosis
Boronic Acid CEnzyme InhibitionProteasome inhibition

Q & A

Q. How can this compound be integrated into multicomponent reactions for synthesizing polycyclic or heteroatom-doped architectures?

  • Answer :
  • One-pot cascades : Combine with alkynes and azides via click chemistry, leveraging boron’s Lewis acidity to activate intermediates .
  • Heterocycle formation : Use Pd-catalyzed C–H activation to annulate with nitrogen/oxygen-containing substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester

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